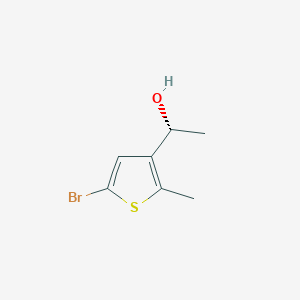
(1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol is a useful research compound. Its molecular formula is C7H9BrOS and its molecular weight is 221.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol is a compound with significant potential in medicinal chemistry due to its unique structural features. The biological activity of this compound, particularly its interactions with various biological targets, has been a subject of research interest. This article aims to summarize the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a brominated thiophene moiety, which is known for its diverse biological activities. The specific stereochemistry at the carbon atom adjacent to the hydroxyl group may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that bromo-substituted thiophenes can inhibit bacterial growth, although specific data on this compound is limited. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Thiophene derivatives are known to induce apoptosis in cancer cells through several pathways, including:
- Inhibition of cell proliferation : Compounds similar to this one have been shown to inhibit key signaling pathways involved in cancer cell growth.
- Induction of apoptosis : Studies suggest that certain thiophene derivatives can trigger programmed cell death in cancer cells by activating caspases and other apoptotic markers.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Enzyme Inhibition
Similar compounds have demonstrated the ability to inhibit various enzymes, including kinases and phosphatases, which are crucial for cancer cell survival and proliferation. For example, inhibition of the mitotic kinesin HSET has been reported for related compounds, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
Case Studies
Several case studies have highlighted the biological activity of related thiophene compounds:
-
Study on Anticancer Activity :
- A study reported that a series of thiophene derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
- The presence of bromine substituents was associated with enhanced activity due to increased lipophilicity and better membrane penetration.
-
Antimicrobial Efficacy :
- A comparative analysis demonstrated that thiophene derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the range of 10–50 µg/mL.
Data Table: Summary of Biological Activities
| Activity Type | Compound Analog | IC50/Activity Level | Mechanism |
|---|---|---|---|
| Antimicrobial | Thiophene Derivative A | 20 µg/mL | Membrane disruption |
| Anticancer | Thiophene Derivative B | 15 µM | Apoptosis induction |
| Enzyme Inhibition | Thiophene Derivative C | 25 nM | Kinase inhibition |
属性
分子式 |
C7H9BrOS |
|---|---|
分子量 |
221.12 g/mol |
IUPAC 名称 |
(1R)-1-(5-bromo-2-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3-4,9H,1-2H3/t4-/m1/s1 |
InChI 键 |
QAFSAWYOGCPCQD-SCSAIBSYSA-N |
手性 SMILES |
CC1=C(C=C(S1)Br)[C@@H](C)O |
规范 SMILES |
CC1=C(C=C(S1)Br)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















